Otilonium bromide is an antimuscarinic. Otilonium bromide is a quaternary ammonium compound whose spasmolytic action, selective on the distal gastrointestinal tract, is mainly due to its direct myolytic properties.
Otilonium Bromide
CAS No.: 26095-59-0
Cat. No.: VC20739625
Molecular Formula: C29H43BrN2O4
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26095-59-0 |
---|---|
Molecular Formula | C29H43BrN2O4 |
Molecular Weight | 563.6 g/mol |
IUPAC Name | diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide |
Standard InChI | InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H |
Standard InChI Key | VWZPIJGXYWHBOW-UHFFFAOYSA-N |
SMILES | CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |
Canonical SMILES | CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |
Pharmacological Mechanism of Action
The therapeutic efficacy of otilonium bromide stems from its complex and multifaceted mechanism of action, which distinguishes it from other antispasmodic agents used in gastrointestinal disorders. Research has revealed that otilonium bromide operates through several complementary pathways that collectively contribute to its spasmolytic activity.
Calcium Channel Modulation
The primary mechanism of action of otilonium bromide involves the blockade of calcium entry through L-type calcium channels in colonic smooth muscle cells . This inhibition prevents the calcium-dependent contractile response of smooth muscle, thereby reducing excessive bowel contractions and associated abdominal cramps . Additionally, otilonium bromide blocks T-type calcium channels and interferes with intracytoplasmatic calcium mobilization necessary for smooth muscle cell contraction, further enhancing its spasmolytic effect .
Receptor Interactions
Beyond calcium channel modulation, otilonium bromide interacts with multiple receptor systems involved in gastrointestinal motility. It shows significant binding affinity for muscarinic receptors, effectively interfering with muscarinic responses that would otherwise stimulate intestinal contractions . Furthermore, otilonium bromide interacts with tachykinin receptors, particularly neurokinin-2 receptors, on both smooth muscle cells and primary afferent neurons . These interactions contribute to the reduction of intestinal motility and abdominal pain, which are cardinal symptoms in IBS patients .
Pharmacokinetics
Otilonium bromide exhibits distinctive pharmacokinetic properties that contribute significantly to its therapeutic profile and safety characteristics. The compound has poor systemic absorption following oral administration, which is a deliberate feature of its quaternary ammonium structure .
Absorption and Distribution
Following oral administration, otilonium bromide accumulates preferentially in the lower intestine, particularly concentrating in the large bowel wall where it acts locally . This targeted distribution enables the drug to exert its effects directly at the site of action while minimizing systemic exposure and potential side effects .
Metabolism and Elimination
The limited systemic absorption of otilonium bromide results in minimal metabolism through hepatic pathways. The majority of the drug is eliminated unchanged through fecal excretion, further contributing to its favorable safety profile, particularly in patients with hepatic impairment or those taking multiple medications .
Clinical Efficacy in Irritable Bowel Syndrome
Extensive clinical research has established the efficacy of otilonium bromide in managing the symptoms of irritable bowel syndrome. Multiple randomized, placebo-controlled trials have demonstrated significant improvements in key IBS symptoms including abdominal pain, bloating, and altered bowel habits.
Impact on Abdominal Pain
A pivotal randomized clinical trial involving 356 IBS patients (71% female, mean age 46.16 years) demonstrated that otilonium bromide (40 mg three times daily) significantly reduced the weekly frequency of abdominal pain episodes compared to placebo after a 15-week treatment period (-0.90 ± 0.88 vs. -0.65 ± 0.91, P = 0.03) . This reduction in pain frequency represents a critical therapeutic benefit for IBS patients, for whom abdominal pain is often the most distressing symptom .
Effect on Abdominal Bloating and Distension
The same clinical trial revealed that otilonium bromide significantly reduced the severity of abdominal bloating compared to placebo (-1.2 ± 1.2 vs. -0.9 ± 1.1, P = 0.02) . Additional studies have corroborated these findings, demonstrating the compound's efficacy in alleviating abdominal distension, a common and troublesome symptom in IBS patients .
Long-term Efficacy and Relapse Prevention
A particularly notable aspect of otilonium bromide's clinical profile is its sustained therapeutic effect and ability to prevent symptom relapse. During a 10-week follow-up period after the 15-week treatment phase, patients who received otilonium bromide showed a significantly lower withdrawal rate due to symptom relapse compared to the placebo group (10% vs. 27%, P = 0.009) . This finding suggests that otilonium bromide may provide long-term benefits beyond the active treatment period, potentially modifying the natural course of IBS symptoms .
Efficacy Parameter | Otilonium Bromide (40 mg TID) | Placebo | Statistical Significance |
---|---|---|---|
Reduction of abdominal pain frequency | -0.90 ± 0.88 | -0.65 ± 0.90 | p = 0.038 |
Reduction of bloating severity | -1.20 ± 1.20 | -0.90 ± 1.10 | p = 0.02 |
Patient assessment of global efficacy | 1.13 ± 1.20 | 0.90 ± 1.10 | p = 0.047 |
Withdrawal rate due to symptom relapse | 10% | 27% | p = 0.009 |
Comparative Efficacy with Other Treatments
The therapeutic value of otilonium bromide becomes even more evident when compared with other treatments for irritable bowel syndrome. Several comparative studies have positioned otilonium bromide as a superior or equivalent option to existing therapies.
Comparison with Other Antispasmodics
Clinical evaluations have shown that otilonium bromide demonstrates superior efficacy compared to other antispasmodic agents in managing IBS symptoms. In a comparative study with pinaverium bromide involving 40 IBS patients, otilonium bromide showed significantly greater improvement in symptom control . Additionally, otilonium bromide has been found to be equally effective to cimetropium bromide when administered at appropriate dosages (otilonium bromide 20 mg three times daily versus cimetropium bromide 50 mg twice daily) .
Comparison with Dietary Interventions
Current Clinical Applications
The primary clinical application of otilonium bromide is in the management of irritable bowel syndrome, where it has demonstrated significant efficacy in controlling the cardinal symptoms of abdominal pain, bloating, and altered bowel habits . The recommended dosage regimen is typically 40 mg three times daily, which has been shown to provide optimal symptom control while maintaining an excellent safety profile .
The composite mechanism of action of otilonium bromide makes it particularly suitable for addressing the multi-faceted pathophysiology of IBS. By reducing hypermotility and modulating visceral sensation, the compound effectively targets the factors responsible for the improvement in pain observed in clinical trials .
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